molecular formula C22H23NO3 B2400551 (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 896853-69-3

(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2400551
CAS No.: 896853-69-3
M. Wt: 349.43
InChI Key: BFUAMCBINYQIFH-HGZPKWKRSA-N
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Description

(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-hydroxybenzofuran-3(2H)-one with (E)-3-phenylacrylaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-3-23(4-2)15-18-19(24)14-13-17-21(25)20(26-22(17)18)12-8-11-16-9-6-5-7-10-16/h5-14,24H,3-4,15H2,1-2H3/b11-8+,20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUAMCBINYQIFH-HGZPKWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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